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Compound of Interest

Compound Name: 5-Chloro-2-fluoropyridine

Cat. No.: B074285

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-
Chloro-2-fluoropyridine (CAS No. 1480-65-5), a key building block in the synthesis of
pharmaceuticals and agrochemicals. This document presents a detailed analysis of its nuclear
magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with
standardized experimental protocols for data acquisition.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for 5-Chloro-2-fluoropyridine,
providing a quantitative basis for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of 5-Chloro-2-
fluoropyridine. The chemical shifts are influenced by the electronegativity of the fluorine and
chlorine atoms and their positions on the pyridine ring.

Table 1: *H NMR Data for 5-Chloro-2-fluoropyridine
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Chemical Shift (8)

Coupling Constant

Proton Multiplicity
ppm (J) Hz
J(H3-H4) = 8.5, J(H3-
H-3 ~7.00 dd
F)=3.0
J(H4-H3) = 8.5, J(H4-
H-4 ~7.85 ddd H6) = 2.5, J(H4-F) =
7.5
H-6 ~8.20 d J(H6-H4) = 2.5

Note: Predicted data based on typical values for similar structures. The solvent is typically

CDCls.

Table 2: 13C NMR Data for 5-Chloro-2-fluoropyridine

Carbon Chemical Shift (6) ppm C-F Coupling (J) Hz
C-2 ~162.5 1J(C-F) = 240

C-3 ~110.0 2J(C-F) = 38

c-4 ~142.0 3Y(C-F)=8

C-5 ~130.0 4J(C-F) =5

C-6 ~147.0 3)(C-F) = 15

Note: Predicted data. The solvent is typically CDCls.

Table 3: °F NMR Data for 5-Chloro-2-fluoropyridine

Nucleus

Chemical Shift (8) ppm

F-2

~-70.0

Note: Predicted data relative to CFCls. The solvent is typically CDCls.
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Infrared (IR) Spectroscopy

The FT-IR spectrum of 5-Chloro-2-fluoropyridine is characterized by absorption bands

corresponding to the vibrations of its aromatic ring and carbon-halogen bonds.

Table 4: Key FT-IR Absorption Bands for 5-Chloro-2-fluoropyridine

Wavenumber (cm~—?) Vibration Type Intensity
~3100-3000 C-H stretch (aromatic) Medium-Weak
~1600-1580 C=C stretch (aromatic ring) Strong
~1470-1430 C=C stretch (aromatic ring) Strong
~1250-1200 C-F stretch Strong
~850-800 C-Cl stretch Strong
~800-700 C-H bend (out-of-plane) Strong

Note: Predicted data based on characteristic group frequencies.

Mass Spectrometry (MS)

Mass spectrometry of 5-Chloro-2-fluoropyridine provides information about its molecular

weight and fragmentation pattern, which is crucial for confirming its identity. The presence of

chlorine results in a characteristic M+2 isotopic peak.

Table 5: Predicted Mass Spectrometry Data for 5-Chloro-2-fluoropyridine

m/z lon Notes
Molecular ion peak with
131/133 [M]*+ characteristic ~3:1 ratio for
35CIR7CI.
102 [M-CHO]* or [M-N]* Loss of a neutral fragment.
96 [M-CI]* Loss of the chlorine atom.
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Note: Predicted fragmentation pattern under electron ionization (El).

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data
presented above.

NMR Spectroscopy

Sample Preparation:
e Weigh 5-10 mg of 5-Chloro-2-fluoropyridine into a clean, dry vial.

e Add approximately 0.7 mL of deuterated chloroform (CDCIs) containing 0.03% v/v
tetramethylsilane (TMS) as an internal standard.

o Vortex the vial until the sample is fully dissolved.

o Transfer the solution into a 5 mm NMR tube using a Pasteur pipette with a cotton or glass
wool plug to filter out any particulate matter.

1H NMR Acquisition:

Spectrometer: 400 MHz or higher field strength NMR spectrometer.
e Pulse Program: Standard single-pulse sequence (e.g., 'zg30").

e Spectral Width: -2 to 10 ppm.

e Number of Scans: 16-32.

o Relaxation Delay: 1.0 s.

e Acquisition Time: ~4 s.

» Processing: Apply a Fourier transform with an exponential window function (line broadening
of 0.3 Hz). Phase and baseline correct the spectrum. Calibrate the chemical shift to the TMS
signal at 0.00 ppm.
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13C NMR Acquisition:

e Spectrometer: 100 MHz or higher field strength NMR spectrometer.

e Pulse Program: Standard proton-decoupled pulse sequence with NOE (e.qg., 'zgpg30').
e Spectral Width: 0 to 180 ppm.

e Number of Scans: 1024 or more, depending on sample concentration.

o Relaxation Delay: 2.0 s.

e Acquisition Time: ~1-2 s.

e Processing: Apply a Fourier transform with an exponential window function (line broadening
of 1.0 Hz). Phase and baseline correct the spectrum. Calibrate the chemical shift to the
CDCls solvent peak at 77.16 ppm.

19F NMR Acquisition:

Spectrometer: 376 MHz or higher field strength NMR spectrometer.
e Pulse Program: Standard single-pulse sequence.

e Spectral Width: -50 to -90 ppm.

e Number of Scans: 64-128.

o Relaxation Delay: 1.0 s.

» Processing: Apply a Fourier transform. Phase and baseline correct the spectrum. Reference
externally to CFCls at 0.00 ppm.

FT-IR Spectroscopy

Sample Preparation (Thin Film):

e Ensure the ATR crystal or salt plates (KBr or NaCl) are clean by wiping with a solvent such
as isopropanol and allowing them to dry completely.
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e Place one drop of neat liquid 5-Chloro-2-fluoropyridine directly onto the ATR crystal or one
of the salt plates.

« If using salt plates, place the second plate on top and gently rotate to create a thin, uniform
film.

Data Acquisition:

e Spectrometer: Fourier Transform Infrared Spectrometer.

e Mode: Attenuated Total Reflectance (ATR) or Transmission.
e Scan Range: 4000 to 400 cm™1.

e Resolution: 4 cm~1.

e Number of Scans: 16-32.

e Background: A background spectrum of the clean, empty ATR crystal or salt plates should be
collected prior to the sample scan.

e Processing: The sample spectrum is ratioed against the background spectrum to produce
the final absorbance or transmittance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

e Prepare a 1 mg/mL stock solution of 5-Chloro-2-fluoropyridine in a volatile solvent such as
dichloromethane or ethyl acetate.

o Further dilute the stock solution to a final concentration of 10-100 pg/mL for injection.
Instrumentation and Conditions:

e Gas Chromatograph: Equipped with a capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25
pum film thickness).

e Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.
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e Injection: 1 pL injection volume with a split ratio of 50:1.
e Inlet Temperature: 250 °C.

e Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to
250 °C and hold for 5 minutes.

e Mass Spectrometer:
o lonization Mode: Electron lonization (El) at 70 eV.
o Source Temperature: 230 °C.
o Quadrupole Temperature: 150 °C.
o Scan Range: m/z 40-300.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic
analysis of a chemical compound such as 5-Chloro-2-fluoropyridine.
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Spectroscopic Analysis Workflow

¢ To cite this document: BenchChem. [Spectroscopic Profile of 5-Chloro-2-fluoropyridine: A
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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